![molecular formula C14H10O4 B187926 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione CAS No. 54107-67-4](/img/structure/B187926.png)
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, also known as coumarin, is a natural compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and anticoagulant effects.
作用機序
The mechanism of action of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione varies depending on its biological activity. For example, the anti-inflammatory effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. The antitumor effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation by blocking the cell cycle. The anticoagulant effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of thrombin and other coagulation factors, which are involved in the blood clotting process.
生化学的および生理学的効果
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has various biochemical and physiological effects. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also has antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also has anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
実験室実験の利点と制限
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized and purified. Another advantage is that it has various biological activities, which makes it a useful tool for studying different biological processes. However, one limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has low solubility in water, which can make it difficult to use in some experiments. Another limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can interact with other compounds, which can affect its biological activity.
将来の方向性
There are several future directions for the study of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and thrombosis. Another direction is to study the structure-activity relationship of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives to identify more potent and selective compounds. Furthermore, the development of new synthesis methods for 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives can also be a future direction for the study of this natural compound.
合成法
The synthesis of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most common method for synthesizing 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, which involves the reaction between phenol and β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid.
科学的研究の応用
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been extensively studied for its various biological activities. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione exhibits anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. It also has antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
特性
CAS番号 |
54107-67-4 |
|---|---|
製品名 |
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione |
分子式 |
C14H10O4 |
分子量 |
242.23 g/mol |
IUPAC名 |
4,6-dimethylpyrano[3,2-g]chromene-2,8-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(15)17-11-6-12-10(5-9(7)11)8(2)4-14(16)18-12/h3-6H,1-2H3 |
InChIキー |
IRLAJOZCRMAKKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
正規SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
その他のCAS番号 |
54107-67-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






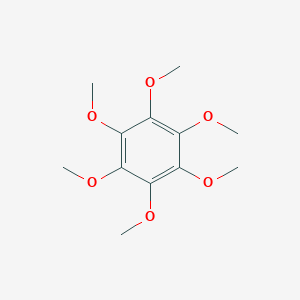
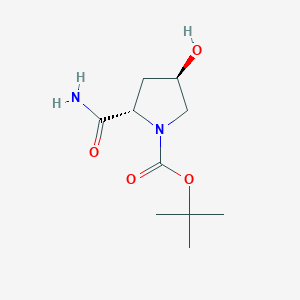
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
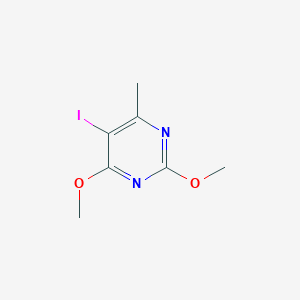
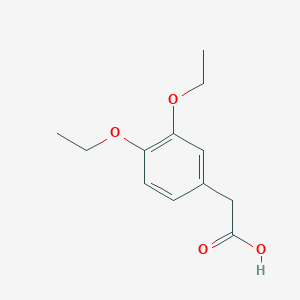
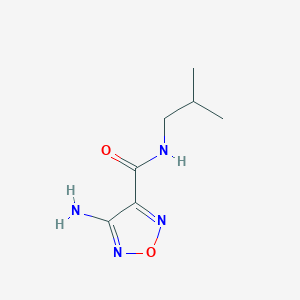
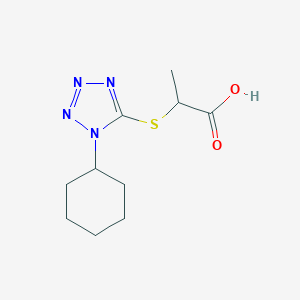



![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)